molecular formula C11H10N4O2 B11725746 methyl 4-{[(4H-1,2,4-triazol-4-yl)imino]methyl}benzoate

methyl 4-{[(4H-1,2,4-triazol-4-yl)imino]methyl}benzoate

Cat. No.: B11725746
M. Wt: 230.22 g/mol
InChI Key: WISOKZZHJRDWDF-UHFFFAOYSA-N
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Description

Methyl 4-{[(4H-1,2,4-triazol-4-yl)imino]methyl}benzoate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[(4H-1,2,4-triazol-4-yl)imino]methyl}benzoate typically involves the reaction of 4-formylbenzoic acid with 4H-1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a catalyst and a suitable solvent. The reaction conditions may include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(4H-1,2,4-triazol-4-yl)imino]methyl}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The triazole ring can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted triazole derivatives.

Scientific Research Applications

Methyl 4-{[(4H-1,2,4-triazol-4-yl)imino]methyl}benzoate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antifungal, antibacterial, and anticancer agent. Its triazole moiety is known to interact with various biological targets, making it a valuable scaffold for drug development.

    Agriculture: It is explored for its use as a pesticide or herbicide due to its ability to inhibit specific enzymes in pests and weeds.

    Materials Science: The compound is investigated for its potential use in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 4-{[(4H-1,2,4-triazol-4-yl)imino]methyl}benzoate involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit enzymes or receptors involved in disease pathways. For example, it may bind to fungal enzymes, disrupting their function and leading to antifungal effects. The triazole ring plays a crucial role in these interactions, as it can form hydrogen bonds and coordinate with metal ions in the active sites of enzymes.

Comparison with Similar Compounds

Methyl 4-{[(4H-1,2,4-triazol-4-yl)imino]methyl}benzoate can be compared with other triazole derivatives, such as:

    4-methyl-4H-1,2,4-triazole: This compound has a similar triazole ring but lacks the benzoate moiety, resulting in different chemical properties and applications.

    4- (4-methyl-4H-1,2,4-triazol-3-yl)aniline: This derivative has an aniline group instead of a benzoate group, leading to variations in its reactivity and biological activity.

    4- (1H-1,2,4-triazol-1-yl)benzoic acid:

The uniqueness of this compound lies in its specific combination of the triazole ring and benzoate moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H10N4O2

Molecular Weight

230.22 g/mol

IUPAC Name

methyl 4-(1,2,4-triazol-4-yliminomethyl)benzoate

InChI

InChI=1S/C11H10N4O2/c1-17-11(16)10-4-2-9(3-5-10)6-14-15-7-12-13-8-15/h2-8H,1H3

InChI Key

WISOKZZHJRDWDF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=NN2C=NN=C2

Origin of Product

United States

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